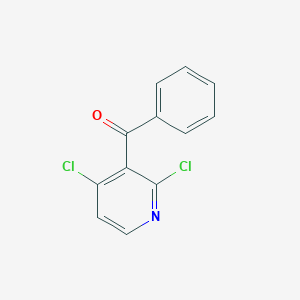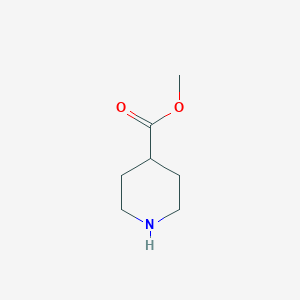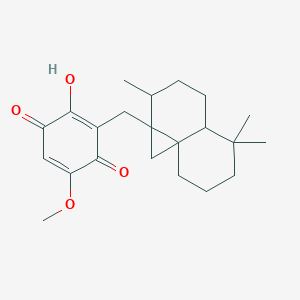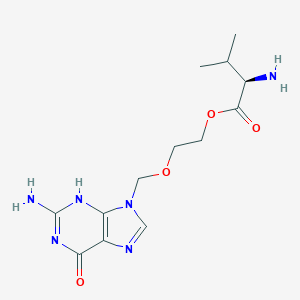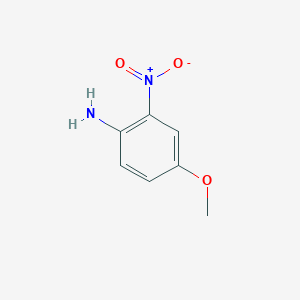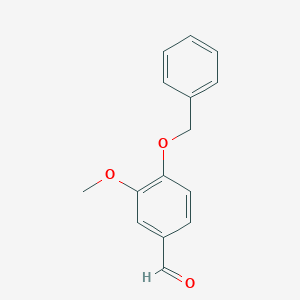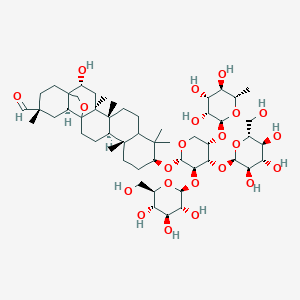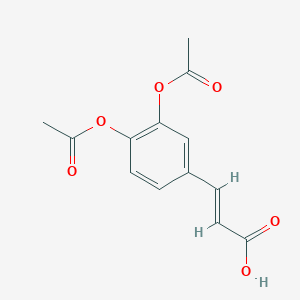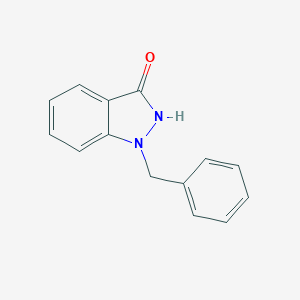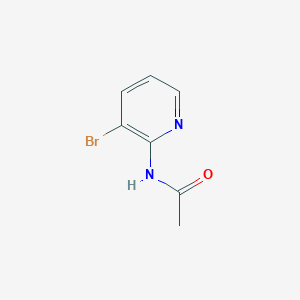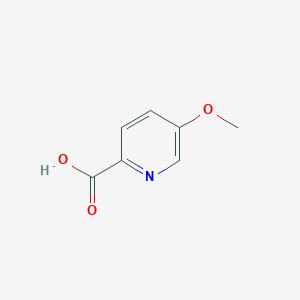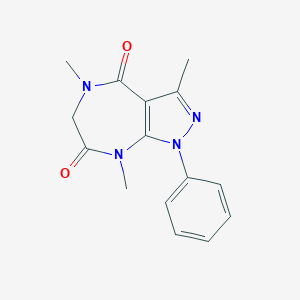
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo-diazepines and is known to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is not fully understood. However, it is believed to exert its biological effects by interacting with various receptors and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and erectile dysfunction, respectively.
Biochemische Und Physiologische Effekte
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant and free radical scavenging properties, which may be useful in the prevention and treatment of oxidative stress-related diseases. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, which may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, which may be useful in the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione. One of the future directions is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the exact mechanism of action of this compound and to explore its potential use in the development of new drugs.
In conclusion, 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, and has been studied for its potential use in the treatment of several diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the development of new drugs.
Synthesemethoden
The synthesis of 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione involves the reaction of 3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-e][1,4]diazepine-4,7(1H,5H)-dione with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
126567-68-8 |
|---|---|
Produktname |
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione |
Molekularformel |
C15H16N4O2 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
3,5,8-trimethyl-1-phenyl-6H-pyrazolo[3,4-e][1,4]diazepine-4,7-dione |
InChI |
InChI=1S/C15H16N4O2/c1-10-13-14(18(3)12(20)9-17(2)15(13)21)19(16-10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
GGPMTVNYXSXKOJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=O)N(CC(=O)N2C)C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C2=C1C(=O)N(CC(=O)N2C)C)C3=CC=CC=C3 |
Andere CAS-Nummern |
126567-68-8 |
Synonyme |
1-phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione 1-PTHPDD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



